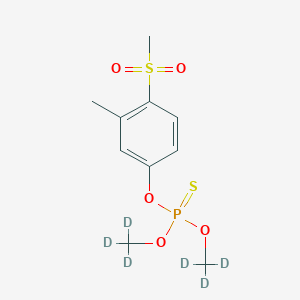

Fenthion sulfone-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H15O5PS2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |

InChI |

InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3/i2D3,3D3 |

InChI Key |

ZDHYERRNXRANLI-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)S(=O)(=O)C)C)OC([2H])([2H])[2H] |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Fenthion sulfone-d6?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, metabolic pathways, and analytical methodologies related to Fenthion sulfone-d6. This deuterated analog of Fenthion sulfone serves as a crucial internal standard for the accurate quantification of its parent compound in various matrices.

Core Chemical Properties

This compound is a stable isotope-labeled form of Fenthion sulfone, a metabolite of the organothiophosphate insecticide Fenthion. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for analytical applications.

Quantitative Chemical Data

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some properties are reported for the deuterated compound, others are extrapolated from data on the non-deuterated Fenthion sulfone due to limited availability of specific experimental data for the d6 variant.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₉D₆O₅PS₂ | [1][2] |

| Molecular Weight | 316.36 g/mol | [1][2] |

| CAS Number | 2469195-97-7 | [3] |

| Synonyms | Phosphorothioic Acid O,O-(Dimethyl-d6) O-[3-Methyl-4-(methylsulfonyl)phenyl] ester | |

| Physical Format | Neat | |

| Storage Temperature | -20°C | |

| Shipping Temperature | Room Temperature | |

| Country of Origin | CANADA | |

| SMILES | O=S(C1=C(C)C=C(OP(OC([2H])([2H])[2H])(OC([2H])([2H])[2H])=S)C=C1)(C)=O | |

| InChI | InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3/i2D3,3D3 | |

| Unlabelled CAS Number | 3761-42-0 |

Metabolic Pathway of Fenthion

Fenthion undergoes extensive metabolism in various organisms, leading to the formation of several metabolites, including Fenthion sulfone. The metabolic pathway primarily involves oxidation of the thiomethyl group and the phosphorothioate group. Fenthion is first oxidized to Fenthion sulfoxide, which is then further oxidized to Fenthion sulfone. Concurrently, the P=S bond in Fenthion and its sulfoxide and sulfone metabolites can be oxidized to a P=O bond, forming the corresponding oxon analogs, which are generally more potent acetylcholinesterase inhibitors. The key enzymes involved in these transformations include cytochrome P450s and flavin-containing monooxygenases.

Metabolic pathway of Fenthion.

Experimental Protocols

Accurate quantification of Fenthion and its metabolites is critical for food safety and environmental monitoring. The following sections detail the widely adopted QuEChERS method for sample preparation and subsequent analysis by UHPLC-MS/MS.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide range of food matrices.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, or tissue)

-

Acetonitrile (ACN)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))

-

Centrifuge tubes (50 mL and 15 mL)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salt packet.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing the appropriate sorbent mixture for the sample matrix.

-

Cap the tube and vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract:

-

The resulting supernatant is the final extract, which can be directly analyzed or further diluted before injection into the UHPLC-MS/MS system.

-

QuEChERS experimental workflow.

Analytical Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the preferred analytical technique for the sensitive and selective determination of Fenthion and its metabolites due to its high resolution and specificity.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Typical UHPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

-

Mobile Phase: Gradient elution with water and methanol or acetonitrile, both typically containing a small percentage of formic acid or ammonium formate to improve ionization.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 1 - 10 µL

Typical MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor and Product Ions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard (this compound) to ensure accurate identification and quantification. For Fenthion sulfone, a common precursor ion is m/z 311, which fragments to product ions such as m/z 125 and m/z 109.

Logical workflow of UHPLC-MS/MS analysis.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Fenthion sulfone in complex matrices. Understanding its chemical properties, the metabolic fate of its parent compound, and the appropriate analytical methodologies are essential for researchers, scientists, and drug development professionals working in the fields of food safety, environmental science, and toxicology. The detailed protocols and diagrams provided in this guide serve as a valuable resource for implementing robust analytical methods for the monitoring of Fenthion and its metabolites.

References

A Comprehensive Technical Guide to Fenthion Sulfone-d6: Structure, Isomers, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is a widely utilized organothiophosphate insecticide and acaricide effective against a broad spectrum of pests.[1] Its environmental and biological fate is of significant interest due to the potential toxicity of its metabolic products.[1] Metabolism in plants and animals primarily involves oxidation of the parent compound, leading to the formation of metabolites such as Fenthion sulfoxide, Fenthion sulfone, and their corresponding oxygen analogues (oxons).[1] Some of these degradation products exhibit greater toxicity than Fenthion itself.[1]

Fenthion sulfone is a key metabolite formed through the oxidation of the thioether group of Fenthion.[2] To accurately quantify the presence of Fenthion and its metabolites in various matrices for risk assessment and regulatory purposes, stable isotope-labeled internal standards are indispensable. Fenthion sulfone-d6, a deuterated analogue of Fenthion sulfone, serves this critical role in analytical methodologies like isotope dilution mass spectrometry (IDMS). This guide provides an in-depth overview of the structural properties, isomers, and analytical applications of this compound.

Structural Formula and Physicochemical Properties

This compound is structurally identical to Fenthion sulfone, with the exception that the six hydrogen atoms on the two methoxy groups attached to the phosphorus atom are replaced with deuterium. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry, while retaining nearly identical chemical and physical properties.

Below is a two-dimensional representation of the this compound structure.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound and its non-deuterated analogue.

| Property | This compound | Fenthion Sulfone (Unlabeled) |

| Molecular Formula | C₁₀H₉D₆O₅PS₂ | C₁₀H₁₅O₅PS₂ |

| Molecular Weight | 316.36 g/mol | 310.33 g/mol |

| CAS Number | 2469195-97-7 | 3761-42-0 |

| Synonyms | Phosphorothioic Acid O,O-(Dimethyl-d6) O-[3-Methyl-4-(methylsulfonyl)phenyl] ester | O,O-Dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate |

| Water Solubility | Data not available | Almost insoluble (0.04 g/L at 25 °C) |

| Canonical SMILES | O=S(C1=C(C)C=C(OP(OC([2H])([2H])[2H])(OC([2H])([2H])[2H])=S)C=C1)(C)=O | CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C |

Isomers and Related Metabolites

The term "isomers" in the context of this compound can refer to several types of related chemical structures.

-

Isotopologues : this compound is an isotopologue of Fenthion sulfone. Other deuterated versions, such as Fenthion oxon sulfone-(S-methyl-d3), where the deuterium is on the other methyl group, also exist.

-

Structural Isomers : The metabolic pathway of Fenthion produces several structural isomers. A key isomer is Fenthion oxon sulfone , where the thione group (P=S) is replaced by an oxon group (P=O). This conversion significantly increases the compound's toxicity by enhancing its ability to inhibit acetylcholinesterase.

-

Stereoisomers : While Fenthion sulfone itself is achiral, its metabolic precursor, Fenthion sulfoxide , possesses a chiral center at the sulfoxide sulfur atom and thus exists as two enantiomers: (R)- and (S)-Fenthion sulfoxide. The stereoselective oxidation of Fenthion to (R)-(+)-Fenthion sulfoxide by flavin-containing monooxygenase 1 (FMO1) is considered a detoxification pathway. However, subsequent metabolism can lead to the highly potent acetylcholinesterase inhibitor, (R)-(+)-fenoxon sulfoxide.

Metabolic Pathway of Fenthion

Fenthion undergoes extensive metabolism in organisms and the environment. The primary pathway involves two main oxidative transformations:

-

Oxidation of the Thioether Sulfur : The sulfur atom of the 4-methylthio group is sequentially oxidized to form Fenthion sulfoxide and then Fenthion sulfone.

-

Oxidative Desulfuration : The phosphorothioate group (P=S) is oxidized to a phosphate group (P=O), converting Fenthion and its sulfoxide/sulfone metabolites into their more toxic "oxon" analogues.

These pathways result in five major metabolites: Fenthion sulfoxide, Fenthion sulfone, Fenthion oxon, Fenthion oxon sulfoxide, and Fenthion oxon sulfone.

Caption: Metabolic Pathway of Fenthion.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantitative analysis of Fenthion sulfone in complex matrices. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for this purpose.

Protocol: Quantification of Fenthion Sulfone using UHPLC-MS/MS with this compound

This protocol is adapted from established methods for analyzing Fenthion and its metabolites.

1. Objective: To accurately quantify Fenthion sulfone in a sample matrix (e.g., agricultural produce, water, biological tissue) using an isotopically labeled internal standard.

2. Materials:

-

Sample containing or suspected of containing Fenthion sulfone.

-

This compound standard solution of known concentration.

-

Fenthion sulfone analytical standard for calibration curve.

-

Acetonitrile (ACN), HPLC grade.

-

Formic acid, LC-MS grade.

-

Water, LC-MS grade.

-

QuEChERS extraction salts or equivalent solid-phase extraction (SPE) cartridges.

-

Vortex mixer, centrifuge.

-

UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

3. Procedure:

-

Sample Preparation & Extraction:

-

Homogenize a known weight (e.g., 5-10 g) of the sample.

-

Spike the homogenized sample with a known amount of this compound internal standard solution. This is a critical step; the standard must be added before extraction to account for analyte loss during sample processing.

-

Perform extraction using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This typically involves adding acetonitrile, shaking vigorously, adding salting-out agents (e.g., MgSO₄, NaCl), and centrifuging.

-

Collect the supernatant (acetonitrile layer).

-

Perform a cleanup step (dispersive SPE) by adding a sorbent (e.g., PSA, C18) to the supernatant to remove matrix interferences. Vortex and centrifuge.

-

Filter the final extract through a 0.22 µm filter into an autosampler vial.

-

-

UHPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Fenthion sulfone from other matrix components and metabolites.

-

Flow Rate: e.g., 0.3 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Monitor at least two precursor-to-product ion transitions for both the analyte (Fenthion sulfone) and the internal standard (this compound) for confirmation and quantification.

-

Fenthion Sulfone (Analyte) Transitions: e.g., m/z 311 → 125, m/z 311 → 109.

-

This compound (IS) Transitions: m/z 317 → 125, m/z 317 → 115 (predicted transitions, subject to empirical optimization).

-

-

-

-

Quantification:

-

Prepare a calibration curve using analytical standards of unlabeled Fenthion sulfone, with each calibrant containing the same concentration of the this compound internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Calculate the concentration of Fenthion sulfone in the unknown sample by comparing its peak area ratio to the calibration curve. The use of the internal standard corrects for variations in extraction efficiency and matrix effects.

-

Caption: Workflow for Quantification using IDMS.

Conclusion

This compound is an essential tool for researchers and analytical scientists studying the environmental impact and toxicology of the insecticide Fenthion. Its use as an internal standard in advanced analytical techniques like UHPLC-MS/MS allows for highly accurate and precise quantification of the Fenthion sulfone metabolite, overcoming challenges posed by complex sample matrices. A thorough understanding of its structure, relationship to other Fenthion metabolites, and proper application in validated experimental protocols is crucial for generating reliable data for food safety, environmental monitoring, and risk assessment.

References

Fenthion Sulfone-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fenthion sulfone-d6, a deuterated analog of the fenthion metabolite, fenthion sulfone. This document is intended for researchers and scientists in toxicology, environmental science, and drug development, providing key data, experimental protocols, and insights into its relevant biological pathways. This compound is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of fenthion and its metabolites in various biological and environmental matrices.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 2469195-97-7 |

| Molecular Formula | C₁₀H₉D₆O₅PS₂ |

| Molecular Weight | 316.36 g/mol |

| Synonyms | Fenthion Sulfone D6 (O,O-dimethyl D6) |

| Unlabelled CAS Number | 3761-42-0 |

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods designed to detect and quantify fenthion and its metabolites. Below is a detailed experimental protocol for the analysis of fenthion and its metabolites in a biological matrix, such as produce, using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a common application where a deuterated internal standard like this compound is crucial for accuracy.

Protocol: Simultaneous Analysis of Fenthion and its Metabolites in Produce using UHPLC-MS/MS

This protocol is adapted from established methods for the analysis of fenthion and its metabolites.[1][2][3][4]

1. Objective: To quantify the presence of fenthion and its primary metabolites (fenthion oxon, fenthion oxon sulfoxide, fenthion oxon sulfone, fenthion sulfoxide, and fenthion sulfone) in produce samples. This compound is used as an internal standard to correct for matrix effects and variations in extraction efficiency and instrument response.

2. Materials and Reagents:

-

Fenthion, fenthion sulfone, and other metabolite analytical standards

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Sample homogenizer

-

Centrifuge

-

UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

3. Standard Preparation:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenthion, its metabolites, and this compound in acetonitrile.

-

Working Standard Mixture: Prepare a mixed working standard solution containing all non-deuterated analytes at a suitable concentration (e.g., 10 µg/mL) in acetonitrile.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) in acetonitrile.

4. Sample Preparation (QuEChERS Method):

-

Homogenize 10-15 g of the produce sample.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with the internal standard working solution (this compound).

-

Add the QuEChERS extraction salts.

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Transfer the aliquot to a d-SPE tube containing PSA and C18 sorbents.

-

Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for UHPLC-MS/MS analysis.

5. UHPLC-MS/MS Analysis:

-

UHPLC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS Detection: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Optimize MRM transitions for each analyte and for this compound.

6. Quantification:

-

Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte.

-

Quantify the analytes in the samples using the regression equation from the calibration curve.

Signaling and Metabolic Pathways

The toxicological effects and metabolism of fenthion are critical areas of study for which this compound is a valuable research tool. The following diagrams illustrate the key pathways associated with fenthion.

Fenthion Metabolism

Fenthion undergoes extensive metabolism in mammals and the environment. The primary metabolic pathway involves oxidation of the phosphorothioate group and the thioether side chain, leading to the formation of more toxic "oxon" analogs and various sulfoxide and sulfone metabolites.[2]

Caption: Metabolic pathway of Fenthion.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for fenthion and its active metabolites is the inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Caption: Acetylcholinesterase inhibition by Fenthion.

Endocrine Disruption: Antiandrogenic Activity

Recent studies have indicated that fenthion and some of its metabolites can act as androgen receptor antagonists. This antiandrogenic activity represents a secondary mechanism of toxicity and is an area of ongoing research. Fenthion can compete with androgens like dihydrotestosterone (DHT) for binding to the androgen receptor, thereby inhibiting androgen-mediated gene expression.

Caption: Antiandrogenic activity of Fenthion.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Critical Distinction: A Technical Guide to Fenthion Sulfone and Its Deuterated Analog, Fenthion Sulfone-d6

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent compound and its isotopically labeled counterpart is paramount for accurate analytical testing and metabolic studies. This guide provides an in-depth technical comparison of Fenthion sulfone and its deuterated form, Fenthion sulfone-d6, outlining their distinct properties and applications in modern research.

Fenthion sulfone is a metabolite of the organothiophosphate insecticide Fenthion.[1][2] The parent compound, Fenthion, is utilized in agriculture to control a wide range of pests.[3][4] Fenthion itself is metabolized in organisms and the environment into several byproducts, including Fenthion sulfone.[5] Due to the potential for these residues to be present in food products, sensitive and accurate analytical methods are required for their detection and quantification. This is where the distinction and application of Fenthion sulfone and its deuterated analog become critically important.

Core Structural and Physical Differences

The fundamental difference between Fenthion sulfone and this compound lies in their isotopic composition. This compound is a synthetically modified version of Fenthion sulfone where six hydrogen atoms (protons) in the two methoxy groups have been replaced with deuterium atoms, which are isotopes of hydrogen containing both a proton and a neutron. This substitution results in an increase in the molecular weight of the compound without significantly altering its chemical properties.

This isotopic labeling is the key to the primary application of this compound as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for Fenthion sulfone and this compound, providing a clear comparison of their physical and chemical properties.

| Property | Fenthion Sulfone | This compound |

| Molecular Formula | C10H15O5PS2 | C10H9D6O5PS2 |

| Molecular Weight | 310.33 g/mol | 316.36 g/mol |

| Monoisotopic Mass | 310.00985292 Da | ~316.0475 Da |

| CAS Number | 3761-42-0 | 2469195-97-7 |

Experimental Protocols: The Role in Analytical Methodologies

The use of this compound as an internal standard is a cornerstone of robust and accurate quantification of Fenthion sulfone residues in various matrices, such as food and environmental samples. The following outlines a generalized experimental protocol for the analysis of Fenthion sulfone using isotope dilution mass spectrometry.

Sample Preparation and Extraction (QuEChERS Method)

A common and effective method for extracting pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

-

Spiking: A known amount of the internal standard, this compound, is added to the homogenized sample. This is a critical step, as the internal standard will experience the same sample preparation and analysis conditions as the target analyte, Fenthion sulfone.

-

Extraction: The sample is extracted with an organic solvent, typically acetonitrile.

-

Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers.

-

Centrifugation: The sample is centrifuged to separate the layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and other interfering compounds) and magnesium sulfate (to remove residual water).

-

Final Extract: After further centrifugation, the supernatant is collected for analysis.

Instrumental Analysis (LC-MS/MS)

The final extract is then analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatographic Separation: The extract is injected into a liquid chromatograph, where Fenthion sulfone and this compound are separated from other matrix components based on their retention time on the analytical column.

-

Ionization: The separated compounds are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Fenthion sulfone and this compound.

-

For Fenthion sulfone, a common transition is m/z 311 -> 125.

-

For this compound, the precursor ion will be shifted by +6 Da (m/z 317), and its fragmentation will be monitored.

-

-

Quantification: The concentration of Fenthion sulfone in the original sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of both compounds. The use of the internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.

Mandatory Visualizations

The following diagrams illustrate the chemical structures, the metabolic pathway of Fenthion, and a typical experimental workflow.

Caption: Chemical structures of Fenthion sulfone and this compound.

Caption: Simplified metabolic pathway of Fenthion.

Caption: Experimental workflow for Fenthion sulfone analysis.

References

In-Depth Technical Guide to the Synthesis of Deuterated Fenthion Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthesis pathways for deuterated Fenthion sulfone, a critical internal standard for mass spectrometry-based analysis of the pesticide Fenthion and its metabolites. Due to the proprietary nature of many analytical standard syntheses, this document outlines plausible and chemically sound methodologies based on available scientific literature and general organic synthesis principles.

Introduction

Fenthion is an organothiophosphate insecticide that undergoes metabolic transformation in the environment and biological systems to various products, including Fenthion sulfoxide and Fenthion sulfone. Accurate quantification of these metabolites is crucial for toxicological and environmental monitoring. Isotopically labeled internal standards, such as deuterated Fenthion sulfone, are essential for achieving high accuracy and precision in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labels provide a distinct mass shift, allowing for differentiation from the non-labeled analyte and correction for matrix effects and variations in sample processing.

This guide focuses on two primary deuterated analogues: Fenthion-d6 sulfone, where the two methoxy groups are deuterated, and Fenthion sulfone with a deuterated S-methyl group.

Plausible Synthesis Pathways

The synthesis of deuterated Fenthion sulfone can be approached through a multi-step process. The general strategy involves either starting with deuterated precursors or introducing deuterium at a specific stage of the synthesis, followed by the oxidation of the sulfide group to a sulfone.

Pathway 1: Synthesis of Fenthion-d6 Sulfone from Deuterated Precursors

This pathway begins with the synthesis of a deuterated phosphorothioate intermediate, which is then coupled with the aromatic core, followed by oxidation.

Step 1: Synthesis of O,O-Dimethyl-d6-phosphorochloridothioate

The synthesis starts with commercially available methanol-d4.

-

Reaction: Methanol-d4 is reacted with phosphorus pentasulfide (P₂S₅) to yield O,O-dimethyl-d6-phosphorodithioic acid. Subsequent chlorination with a reagent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) produces O,O-dimethyl-d6-phosphorochloridothioate.

Step 2: Coupling with 3-Methyl-4-(methylthio)phenol

The deuterated phosphorochloridothioate is then coupled with 3-methyl-4-(methylthio)phenol in the presence of a base.

-

Reaction: O,O-Dimethyl-d6-phosphorochloridothioate is reacted with 3-methyl-4-(methylthio)phenol in a suitable solvent (e.g., acetonitrile, acetone) with a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to facilitate the condensation reaction, yielding Fenthion-d6.

Step 3: Oxidation to Fenthion-d6 Sulfone

The final step is the oxidation of the sulfide group in Fenthion-d6 to a sulfone.

-

Reaction: Fenthion-d6 is oxidized using a strong oxidizing agent. A common method for this transformation is the use of meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM). The reaction typically proceeds through a sulfoxide intermediate, and using an excess of the oxidizing agent ensures complete conversion to the sulfone. Other oxidizing systems, such as hydrogen peroxide in the presence of a catalyst, can also be employed.[1]

Experimental Workflow for Pathway 1

Caption: Synthesis of Fenthion-d6 Sulfone via a deuterated intermediate.

Pathway 2: Synthesis of Fenthion Sulfone with a Deuterated S-Methyl Group

This pathway involves the synthesis of the non-deuterated Fenthion backbone, followed by a late-stage introduction of the deuterated methyl group on the sulfur atom, and subsequent oxidation.

Step 1: Synthesis of 3-Methyl-4-mercaptophenol

This starting material can be prepared from 3-methyl-4-(methylthio)phenol by demethylation.

-

Reaction: Cleavage of the methyl thioether can be achieved using reagents like sodium in liquid ammonia or other demethylating agents.

Step 2: Synthesis of Deuterated Fenthion Precursor

The mercaptophenol is then reacted with a deuterated methylating agent.

-

Reaction: 3-Methyl-4-mercaptophenol is alkylated with a deuterated methyl source, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), in the presence of a base to yield 3-methyl-4-(methyl-d3-thio)phenol.

Step 3: Phosphorothioylation

The resulting deuterated phenol is then reacted with a non-deuterated phosphorochloridothioate.

-

Reaction: 3-Methyl-4-(methyl-d3-thio)phenol is coupled with O,O-dimethyl phosphorochloridothioate in the presence of a base to produce Fenthion with a deuterated S-methyl group.

Step 4: Oxidation to the Sulfone

The final step is the oxidation of the sulfide to the sulfone.

-

Reaction: Similar to Pathway 1, the deuterated Fenthion analogue is oxidized with an agent like m-CPBA to yield the final Fenthion-(S-methyl-d3) sulfone.

Experimental Workflow for Pathway 2

References

The Role of Isotopic Labeling in Quantitative Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic labeling techniques for quantitative mass spectrometry (MS). It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who are leveraging proteomic analysis to advance their work. This guide covers the core principles of isotopic labeling, detailed experimental protocols for key methodologies, and guidance on data presentation and interpretation.

Introduction to Quantitative Mass Spectrometry and Isotopic Labeling

Mass spectrometry has become an indispensable tool in proteomics for identifying and characterizing proteins.[1] However, mass spectrometry is not inherently quantitative; the intensity of a signal in a mass spectrum does not directly correlate to the abundance of a peptide due to variations in ionization efficiency.[1] To overcome this, stable isotope labeling techniques were developed. These methods introduce stable isotopes into proteins or peptides, creating "heavy" and "light" versions that are chemically identical but differ in mass.[2][3] This mass difference allows for their differentiation in a mass spectrometer.[3] By mixing labeled and unlabeled samples and analyzing them in a single MS run, the relative abundance of proteins can be accurately determined by comparing the signal intensities of the isotopic pairs, which minimizes experimental variability.

Isotopic labeling strategies can be broadly categorized into three main types: metabolic labeling, chemical labeling, and enzymatic labeling.

-

Metabolic Labeling: Involves the incorporation of stable isotope-labeled amino acids into proteins in vivo as cells are cultured. This approach, exemplified by Stable Isotope Labeling by Amino acids in Cell culture (SILAC), is considered a highly accurate method as samples are mixed at the very beginning of the experimental workflow.

-

Chemical Labeling: This in vitro method involves the covalent attachment of isotope-coded tags to proteins or peptides after extraction. This strategy is versatile and can be applied to a wide range of sample types, including tissues and biofluids. Prominent examples include Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT).

-

Enzymatic Labeling: This technique introduces stable isotopes into the C-terminus of peptides during proteolytic digestion using heavy water (H₂¹⁸O). It is a cost-effective method but is limited to a duplex quantitative analysis.

The choice of labeling strategy depends on the experimental design, sample type, and the desired level of multiplexing.

Core Isotopic Labeling Techniques

This section delves into the principles and workflows of the most widely used isotopic labeling techniques in quantitative proteomics.

Stable Isotope Labeling by Amino Acids in Cell culture (SILAC)

SILAC is a metabolic labeling technique where cells are grown in specialized media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids, typically arginine and lysine. Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins. Once labeling is complete, the "light" and "heavy" cell populations can be subjected to different experimental conditions. The cell populations are then combined, and the proteins are extracted, digested, and analyzed by MS. The relative abundance of a protein between the two conditions is determined by the ratio of the signal intensities of the heavy and light peptide pairs in the mass spectrum.

Caption: General experimental workflow for a SILAC experiment.

Isobaric Labeling: iTRAQ and TMT

Isobaric labeling techniques, such as iTRAQ and TMT, are chemical labeling methods that use a set of tags with the same total mass. These tags consist of three main components: a reporter group, a balance (or normalizer) group, and a peptide-reactive group. The peptide-reactive group covalently attaches the tag to the N-terminus and lysine side chains of peptides. While the total mass of the tags is identical, the distribution of stable isotopes between the reporter and balance groups differs for each tag in the set.

During MS1 analysis, peptides labeled with different isobaric tags from different samples appear as a single peak because they have the same mass-to-charge ratio. Upon fragmentation in MS/MS analysis, the tags cleave at a specific linker, releasing the reporter ions. These reporter ions have different masses and their relative intensities are used to quantify the corresponding peptide across the different samples.

The key advantage of isobaric labeling is the ability to multiplex several samples in a single experiment, with iTRAQ offering up to 8-plex and TMT enabling up to 18-plex quantification.

Caption: Structure and fragmentation of an isobaric tag.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key isotopic labeling techniques.

SILAC Protocol

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing natural abundance lysine and arginine. The other is grown in "heavy" medium where the natural amino acids are replaced with stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine).

-

Cells should be cultured for at least five passages to ensure near-complete incorporation of the labeled amino acids.

-

-

Experimental Treatment:

-

Apply the experimental treatment to one cell population while the other serves as a control.

-

-

Sample Harvesting and Mixing:

-

Harvest the "light" and "heavy" cell populations.

-

Count the cells from each population and mix them in a 1:1 ratio.

-

-

Protein Extraction and Digestion:

-

Lyse the combined cell pellet using a suitable lysis buffer.

-

Quantify the total protein concentration.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Process the raw MS data using software such as MaxQuant. The software will identify peptide pairs and calculate the heavy-to-light ratios for quantification.

-

iTRAQ/TMT Protocol

-

Protein Extraction and Digestion:

-

Extract proteins from each sample (up to 8 for iTRAQ, up to 18 for TMT) individually.

-

Quantify the protein concentration for each sample and normalize to equal amounts.

-

Reduce, alkylate, and digest the proteins with trypsin for each sample separately.

-

-

Peptide Labeling:

-

Reconstitute the iTRAQ or TMT reagents in a suitable solvent (e.g., isopropanol or acetonitrile).

-

Label each peptide digest with a specific isobaric tag by incubating at room temperature.

-

Quench the labeling reaction.

-

-

Sample Pooling and Fractionation:

-

Combine all labeled peptide samples into a single mixture.

-

Fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

-

-

LC-MS/MS Analysis:

-

Analyze each fraction by LC-MS/MS. The mass spectrometer should be configured to perform fragmentation (e.g., HCD) to generate both peptide fragment ions for identification and reporter ions for quantification.

-

-

Data Analysis:

-

Process the MS data using software like Proteome Discoverer. The software will identify peptides from the fragment ion spectra and quantify their relative abundance across the different samples based on the intensities of the reporter ions.

-

Data Presentation

Clear and concise presentation of quantitative data is crucial for interpretation and communication of results. The following tables provide examples of how to summarize quantitative proteomics data from SILAC, iTRAQ, and TMT experiments.

Example Data Table for a SILAC Experiment

| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | p-value | Regulation |

| P02768 | ALB | Serum albumin | 1.05 | 0.89 | Unchanged |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.75 | Unchanged |

| P12345 | XYZ | Example Protein XYZ | 2.54 | 0.001 | Upregulated |

| Q67890 | ABC | Example Protein ABC | 0.45 | 0.005 | Downregulated |

H/L Ratio: Ratio of the heavy-labeled (experimental) to the light-labeled (control) peptide intensities.

Example Data Table for an iTRAQ/TMT Experiment

| Protein Accession | Gene Symbol | Protein Name | Ratio 114/113 | Ratio 115/113 | Ratio 116/113 | p-value |

| P02768 | ALB | Serum albumin | 1.02 | 0.99 | 1.05 | 0.92 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.97 | 1.01 | 0.95 | 0.81 |

| P12345 | XYZ | Example Protein XYZ | 2.15 | 3.50 | 4.21 | 0.002 |

| Q67890 | ABC | Example Protein ABC | 0.55 | 0.62 | 0.48 | 0.008 |

Ratios are presented relative to a control channel (e.g., 113). Each column represents a different experimental condition or sample.

Conclusion

Isotopic labeling techniques are powerful tools in quantitative mass spectrometry that enable accurate and reproducible measurement of protein abundance. SILAC offers high accuracy for cell culture-based studies, while iTRAQ and TMT provide high-throughput and multiplexing capabilities suitable for a wide range of sample types. A thorough understanding of the principles, experimental protocols, and data analysis workflows for these techniques is essential for researchers aiming to leverage quantitative proteomics to gain deeper insights into complex biological systems and to accelerate drug discovery and development.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using deuterated internal standards. The integration of these standards into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.

Core Principles of Deuterated Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for variability inherent in the analytical process.[1] This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[2]

The foundational principle behind the use of a deuterated internal standard is that it is chemically and physically almost identical to the analyte.[3] Consequently, it is assumed to behave in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer.[3][4] Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the deuterated standard to the sample at the earliest stage of the workflow, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.

Advantages in Bioanalysis

The use of deuterated internal standards is widely considered the "gold standard" in quantitative bioanalysis for several key reasons:

-

Mitigation of Matrix Effects : A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Since deuterated standards are nearly chemically and physically identical to the analyte, they co-elute and experience the same matrix effects, allowing for accurate correction.

-

Correction for Sample Preparation Variability : Losses during sample extraction, evaporation, and reconstitution can introduce significant errors. A deuterated internal standard, added at the beginning of the workflow, accurately reflects these losses.

-

Improved Accuracy and Precision : By correcting for various sources of error, deuterated internal standards lead to lower coefficients of variation (CV%) and improved accuracy of the quantitative results.

-

Enhanced Method Robustness : The use of deuterated standards makes the analytical method less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible data across different batches and laboratories.

Data Presentation: Quantitative Comparison

The superiority of deuterated internal standards over other approaches, such as using structural analogs or external standards, is consistently demonstrated in experimental data. The following tables summarize the quantitative improvements in assay performance.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |

| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |

| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 |

Table 1: Comparison of an analogous internal standard and a deuterated internal standard for the LC-MS/MS assay of Kahalalide F in plasma. The use of the deuterated internal standard resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower %RSD).

| Parameter | Without Deuterated Standard | With Deuterated Standard |

| Accuracy (% Bias) | Can exceed ±50% | Typically within ±15% |

| Precision (% RSD) | Often > 20% | Generally < 15% |

| Matrix Effect | Significant and variable | Compensated, leading to normalization |

| Extraction Recovery | Variable and difficult to track | Variations are accounted for |

Table 2: General Comparison of Bioanalytical Method Performance. This table illustrates the typical enhancements in accuracy, precision, and control over matrix effects and recovery when a deuterated internal standard is incorporated into an LC-MS/MS workflow.

| Analyte | Matrix | Internal Standard | Accuracy (%) | RSD (%) |

| Dimethoate | Cannabis Flower | None (External Standard) | 39.8 | 52.3 |

| Dimethoate | Cannabis Flower | Deuterated Analog | 103.2 | 11.2 |

| Carbofuran | Cannabis Edible | None (External Standard) | 161.5 | 63.1 |

| Carbofuran | Cannabis Edible | Deuterated Analog | 98.7 | 8.9 |

Table 3: Impact of Deuterated Internal Standards on the Analysis of Pesticides in Complex Cannabis Matrices. This data clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex processes and logical dependencies. The following visualizations, created using the DOT language, depict key workflows and concepts related to the use of deuterated internal standards.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS using deuterated internal standards.

Protocol 1: Quantification of a Small Molecule Drug in Human Plasma using Protein Precipitation

This protocol provides a general framework for the analysis of a small molecule drug in human plasma. Specific parameters will need to be optimized for the particular analyte and internal standard.

-

Preparation of Standards and Quality Controls (QCs) :

-

Prepare stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking blank human plasma with known concentrations of the analyte.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation) :

-

To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the deuterated internal standard working solution (concentration will be analyte-dependent). Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis :

-

Instrumentation : A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

-

LC Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A : Water with 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5-10 µL.

-

Mass Spectrometry :

-

Ionization Mode : Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.

-

Scan Type : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard by infusing the individual compounds into the mass spectrometer.

-

-

-

Data Analysis :

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.

-

Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators using a suitable regression model (e.g., linear, weighted 1/x²).

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: Evaluation of Matrix Effects

This experiment is crucial to assess the ability of the deuterated internal standard to compensate for matrix effects.

-

Prepare Three Sets of Samples :

-

Set 1 (Neat Solution) : Prepare solutions of the analyte and the deuterated internal standard in the reconstitution solvent (e.g., 50:50 acetonitrile:water) at low and high concentrations.

-

Set 2 (Post-Extraction Spike) : Extract blank plasma from at least six different sources using the established sample preparation method. After extraction, spike the extracts with the analyte and deuterated internal standard at the same concentrations as in Set 1.

-

Set 3 (Pre-Extraction Spike) : Spike the blank plasma from the same six sources with the analyte and deuterated internal standard at the low and high concentrations before performing the extraction procedure.

-

-

Sample Analysis : Analyze all prepared samples by LC-MS/MS.

-

Data Analysis :

-

Matrix Factor (MF) : Calculate the MF by comparing the peak area of the analyte in the post-extraction spiked samples (Set 2) to the peak area in the neat solution (Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

-

IS-Normalized MF : Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.

-

Recovery : Calculate the extraction recovery by comparing the peak area of the analyte in the pre-extraction spiked samples (Set 3) to the post-extraction spiked samples (Set 2).

-

Evaluation : A low coefficient of variation (CV) for the IS-normalized MF across the different matrix sources indicates effective compensation for the variability of the matrix effect.

-

Conclusion

The use of deuterated internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, they provide a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny. While the initial investment may be higher, the long-term benefits of robust, defensible data far outweigh the cost, reducing the risk of costly study failures and delays in drug development timelines.

References

Fenthion Sulfone-d6: A Comprehensive Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data sheet (SDS) information for Fenthion sulfone-d6, a deuterated metabolite of the organophosphate insecticide Fenthion. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who handle this compound. The information herein is compiled from available safety data sheets and chemical databases, with a focus on providing clear, actionable safety protocols and technical data.

Disclaimer: A comprehensive Safety Data Sheet for this compound is not widely available. The data presented in this guide is primarily based on the Safety Data Sheet for the non-deuterated analogue, Fenthion sulfone, and the parent compound, Fenthion. The toxicological properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, but it is crucial to handle the substance with the utmost care as if it were the non-deuterated form.

Core Safety and Chemical Data

This compound is the deuterated form of Fenthion sulfone, a metabolite of Fenthion. The presence of deuterium atoms makes it useful as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of Fenthion sulfone.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Fenthion sulfone. These properties are expected to be very similar for this compound.

| Property | Value | Source |

| Chemical Formula | C₁₀H₉D₆O₅PS₂ | LGC Standards[1] |

| Molecular Weight | 316.36 g/mol | LGC Standards[1] |

| Appearance | White to off-white solid | Generic SDS |

| Solubility | Practically insoluble in water. Soluble in most organic solvents. | Generic SDS |

| Storage Temperature | Freeze (< -10 °C) | Generic SDS |

Toxicological Data

The toxicological data for Fenthion and its metabolites indicate a significant level of toxicity. As a metabolite of Fenthion, Fenthion sulfone is also considered toxic. The deuterated form should be handled with the same precautions.

| Metric | Value | Species | Source |

| Acute Oral Toxicity (LD50) | Toxic if swallowed.[2] | Data for Fenthion sulfone | CPAchem[3] |

| Acute Dermal Toxicity (LD50) | No data available for Fenthion sulfone. Fenthion is harmful in contact with skin. | Rat (for Fenthion) | Enviro Bio-Chem[4] |

| Acute Inhalation Toxicity (LC50) | No data available for Fenthion sulfone. Fenthion is toxic if inhaled. | Rat (for Fenthion) | Enviro Bio-Chem |

| Skin Corrosion/Irritation | Not expected to be a skin irritant. | Generic SDS | Chem Service |

| Serious Eye Damage/Irritation | May cause eye irritation. | Generic SDS | Chem Service |

Experimental Protocols

Acute Oral Toxicity (OECD 423)

-

Objective: To determine the median lethal dose (LD50) of the substance when administered orally.

-

Methodology:

-

A group of fasted laboratory animals (typically rats) is administered a single dose of the test substance via gavage.

-

A stepwise procedure is used with a limited number of animals at each step. The outcome of the previous step determines the dose for the next.

-

Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

The LD50 is calculated based on the mortality data.

-

Skin Irritation/Corrosion (OECD 404)

-

Objective: To assess the potential of the substance to cause skin irritation or corrosion.

-

Methodology:

-

A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (typically a rabbit).

-

The patch is covered with a gauze dressing for a specified period (usually 4 hours).

-

After the exposure period, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

The severity of the skin reactions is scored, and a classification of irritant or non-irriant is made.

-

Hazard Identification and Safety Workflow

The following diagram illustrates the logical workflow for identifying and managing the hazards associated with this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fenthion and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is an organothiophosphate insecticide characterized by its broad spectrum of activity against a variety of agricultural and public health pests. Its efficacy is intrinsically linked to its metabolic activation and degradation into several metabolites, each exhibiting distinct physical, chemical, and toxicological profiles. A comprehensive understanding of these properties is paramount for assessing its environmental fate, toxicological risk, and for the development of analytical methods for its detection and quantification. This guide provides a detailed overview of the core physical and chemical characteristics of Fenthion and its principal metabolites: Fenthion sulfoxide, Fenthion sulfone, Fenoxon, Fenoxon sulfoxide, and Fenoxon sulfone.

Core Physical and Chemical Properties

The physical and chemical properties of Fenthion and its metabolites dictate their behavior in biological systems and the environment. These properties, including molecular weight, melting and boiling points, vapor pressure, and solubility, are summarized below.

Data Presentation: Physical and Chemical Properties

| Property | Fenthion | Fenthion sulfoxide | Fenthion sulfone | Fenoxon | Fenoxon sulfoxide | Fenoxon sulfone |

| IUPAC Name | O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate | dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane | dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane | dimethyl (3-methyl-4-methylsulfanylphenyl) phosphate | dimethyl (3-methyl-4-methylsulfinylphenyl) phosphate | dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate |

| CAS Number | 55-38-9[1] | 3761-41-9[2] | 3761-42-0[3] | 6552-12-1[4] | 6552-13-2[1] | 14086-35-2 |

| Molecular Formula | C₁₀H₁₅O₃PS₂ | C₁₀H₁₅O₄PS₂ | C₁₀H₁₅O₅PS₂ | C₁₀H₁₅O₄PS | C₁₀H₁₅O₅PS | C₁₀H₁₅O₆PS |

| Molecular Weight ( g/mol ) | 278.33 | 294.33 | 310.33 | 262.26 | 278.26 | 294.26 |

| Appearance | Colorless, almost odorless liquid; technical grade is a brown oily liquid with a weak garlic odor | White to off-white solid | Off-white solid | - | Solid | Off-White Solid |

| Melting Point (°C) | 7 | - | - | - | - | 40-46 |

| Boiling Point (°C) | 87 at 0.01 mmHg | - | - | 108 at 0.01 mmHg | - | 402.1±45.0 (Predicted) |

| Density (g/cm³) | 1.250 at 20 °C | - | - | 1.22 (Predicted) | - | 1.308±0.06 (Predicted) |

| Vapor Pressure | 4 x 10⁻⁵ mmHg at 20 °C | - | - | - | - | - |

| Water Solubility | 54-56 mg/L at 20 °C | - | - | - | - | - |

| LogP (Octanol-Water Partition Coefficient) | 3.49660 | - | - | - | - | -0.60 (Predicted) |

Metabolic Pathway of Fenthion

The biotransformation of Fenthion is a critical aspect of its mode of action and toxicology. The metabolic pathway primarily involves two key types of reactions: oxidation of the sulfur atoms and oxidative desulfuration of the phosphorothioate group.

-

Sulfoxidation: The thiomethyl group of Fenthion is oxidized to form Fenthion sulfoxide, which is subsequently oxidized to Fenthion sulfone.

-

Oxidative Desulfuration: The P=S bond is converted to a P=O bond, leading to the formation of the oxygen analog, Fenoxon. This is a bioactivation step, as Fenoxon is a more potent cholinesterase inhibitor.

-

Combined Pathways: These two pathways can occur in combination, leading to the formation of Fenoxon sulfoxide and Fenoxon sulfone.

The following diagram illustrates the metabolic transformation of Fenthion.

Caption: Metabolic pathway of Fenthion.

Experimental Protocols

The determination of the physical and chemical properties of Fenthion and its metabolites, as well as their quantification in various matrices, requires specific analytical methodologies. Below are outlines of common experimental protocols.

Determination of Physical Properties

-

Melting Point: Determined using a capillary melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Boiling Point: Measured using a micro-boiling point apparatus, especially for small sample quantities. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded. For compounds that decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

-

Vapor Pressure: Can be determined by methods such as the gas saturation method or by using a vapor pressure balance. These methods measure the pressure exerted by the vapor in equilibrium with its solid or liquid phase at a given temperature.

-

Water Solubility: Typically determined by the shake-flask method. An excess amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then measured, often by chromatography.

-

Octanol-Water Partition Coefficient (LogP): The shake-flask method is also commonly used here. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both phases is determined, and the ratio is calculated to give the partition coefficient.

Analytical Methods for Quantification

The analysis of Fenthion and its metabolites in environmental and biological samples is crucial for monitoring and risk assessment. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common techniques.

Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)

A simple and rapid method for the extraction and preconcentration of Fenthion from water samples involves the following steps:

-

A mixture of an appropriate extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., methanol) is rapidly injected into the aqueous sample.

-

A cloudy solution is formed, consisting of fine droplets of the extraction solvent dispersed in the aqueous phase.

-

The analyte is extracted into the fine droplets.

-

The mixture is centrifuged to separate the extraction solvent from the aqueous phase.

-

The enriched analyte in the sedimented phase is then collected and analyzed.

Chromatographic Analysis: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A robust method for the simultaneous determination of Fenthion and its five major metabolites in plasma has been developed with the following parameters:

-

Sample Extraction: Plasma samples are extracted with a mixture of ethyl acetate and acetonitrile (1:1, v/v). The organic layer is evaporated to dryness and reconstituted in methanol.

-

Chromatographic Separation:

-

Column: ACQUITY UPLC BEH C18 column.

-

Mobile Phase: A gradient elution with methanol and formic acid aqueous solution.

-

-

Detection:

-

Detector: Diode array detector for initial qualitative analysis based on retention time and absorption spectra.

-

Mass Spectrometry: For more sensitive and specific quantification, tandem mass spectrometry (MS/MS) is used. The analytes are ionized using electrospray ionization (ESI) and detected in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

The following diagram illustrates a general workflow for the analysis of Fenthion and its metabolites.

Caption: General analytical workflow.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of Fenthion and its primary metabolites. The tabulated data offers a clear comparison of these compounds, while the metabolic pathway diagram illustrates their biotransformation. The outlined experimental protocols provide a starting point for researchers developing analytical methods for these compounds. This information is essential for professionals in research, drug development, and environmental science to accurately assess the behavior, fate, and impact of Fenthion.

References

- 1. Fenoxon sulfoxide | C10H15O5PS | CID 23047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenthion Sulfoxide | CAS 3761-41-9 | LGC Standards [lgcstandards.com]

- 3. Fenthion sulfone | C10H15O5PS2 | CID 19578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fenthion oxon | C10H15O4PS | CID 23046 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Fenthion Sulfone Using Isotope Dilution

These application notes provide a detailed framework for the quantitative analysis of Fenthion sulfone in various matrices using the highly specific and sensitive isotope dilution mass spectrometry method. The protocols are intended for researchers, scientists, and professionals in drug development and food safety.

Introduction

Fenthion is an organothiophosphate insecticide that, upon exposure to environmental or metabolic processes, can be oxidized to more toxic metabolites, including Fenthion sulfone. Accurate quantification of these metabolites is crucial for toxicological risk assessment and food safety monitoring. Isotope dilution analysis, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a robust and accurate method for the determination of Fenthion sulfone. This technique utilizes a stable isotope-labeled internal standard of the analyte, which is added to the sample at the beginning of the analytical procedure. This standard co-extracts with the target analyte and compensates for any losses during sample preparation and for matrix effects during ionization, leading to highly accurate and precise quantification.

Metabolic Pathway of Fenthion

Fenthion undergoes a series of oxidation steps in biological and environmental systems. The initial thioether group is oxidized to form Fenthion sulfoxide, which is then further oxidized to Fenthion sulfone. A parallel pathway involves the oxidative desulfuration of the P=S bond to a P=O bond, forming Fenthion oxon, which can also be subsequently oxidized to its sulfoxide and sulfone analogs.

Caption: Metabolic pathway of Fenthion to its primary metabolites.

Experimental Protocols

This section details the protocol for the quantitative analysis of Fenthion sulfone using isotope dilution LC-MS/MS.

Materials and Reagents

-

Standards: Fenthion sulfone analytical standard, Isotope-labeled Fenthion sulfone (e.g., Fenthion sulfone-d6) as an internal standard (IS).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid.

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium citrate sesquihydrate, Primary secondary amine (PSA) sorbent.

-

Sample Matrices: Brown rice, chili pepper, orange, potato, and soybean can be used as representative matrices.[1]

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation procedure for pesticide residue analysis.[1][2]

Caption: Workflow for QuEChERS sample preparation with isotope dilution.

Protocol:

-

Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the isotope-labeled Fenthion sulfone internal standard solution to the sample.

-

Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salt packet (containing MgSO₄, NaCl, and citrate buffers).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE tube containing MgSO₄ and PSA.

-

Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended.[1][3]

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ions for Fenthion sulfone are the protonated molecule [M+H]⁺ at m/z 311.0 and the ammonium adduct [M+NH₄]⁺ at m/z 328. Product ions should be selected based on fragmentation patterns, for example, m/z 125.0 and m/z 109.1. The corresponding transitions for the isotope-labeled internal standard should also be monitored.

Quantitative Data

The following tables summarize typical performance characteristics for the analysis of Fenthion sulfone and related metabolites.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Limit of Quantitation (LOQ) | 0.01 mg/kg | |

| Linearity (r²) | > 0.99 | |

| Recovery | 70 - 120% | |

| Relative Standard Deviation (RSD) | ≤ 15% |

Table 2: Recovery of Fenthion Sulfone in Various Matrices

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) |

| Brown Rice | 0.01 | 85.3 | 10.2 |

| 0.1 | 92.1 | 8.5 | |

| 0.2 | 95.6 | 7.9 | |

| Chili Pepper | 0.01 | 88.9 | 9.8 |

| 0.1 | 94.7 | 7.1 | |

| 0.2 | 98.2 | 6.4 | |

| Orange | 0.01 | 83.2 | 11.5 |

| 0.1 | 90.5 | 9.3 | |

| 0.2 | 93.8 | 8.1 | |

| Potato | 0.01 | 86.7 | 10.8 |

| 0.1 | 91.3 | 8.9 | |

| 0.2 | 94.5 | 7.6 | |

| Soybean | 0.01 | 89.1 | 9.5 |

| 0.1 | 96.4 | 6.8 | |

| 0.2 | 101.2 | 5.9 |

Note: The recovery data presented is for Fenthion sulfone analysis using a matrix-matched calibration, which is a common approach. The use of an isotope-labeled internal standard is expected to yield similar or improved accuracy and precision.

Conclusion

The combination of QuEChERS sample preparation and isotope dilution UHPLC-MS/MS provides a highly effective and reliable method for the quantitative analysis of Fenthion sulfone in complex matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the highest level of accuracy and precision, which is essential for regulatory compliance and risk assessment. The protocols and data presented here serve as a comprehensive guide for the implementation of this analytical methodology.

References

- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: UHPLC-MS/MS Analytical Method for Fenthion and its Metabolites in Produce

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is a broad-spectrum organophosphate insecticide used to control a variety of pests on agricultural crops. Due to its potential toxicity, monitoring its residues and those of its major metabolites in produce is crucial for food safety and human health risk assessment.[1] The primary metabolites of fenthion, which can be more toxic than the parent compound, include fenthion sulfoxide, fenthion sulfone, fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone.[1] This application note details a robust and sensitive analytical method for the simultaneous quantification of fenthion and its five key metabolites in various produce matrices using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample extraction and cleanup, ensuring high recovery and reproducibility.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is a citrate-buffered QuEChERS method optimized for the extraction of fenthion and its metabolites from various produce matrices.[2][3]

a. Materials and Reagents:

-

Homogenized produce sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium citrate sesquihydrate

-

Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents.

b. Extraction Procedure:

-